4-[(Methylsulfamoyl)methyl]benzoic acid

medicinal chemistry conformational analysis drug design

4-[(Methylsulfamoyl)methyl]benzoic acid is the definitive sumatriptan pharmacophore building block, uniquely bearing the N-methylsulfamoylmethyl side chain at the para-carboxylic acid position. Unlike generic 4-(methylsulfamoyl)benzoic acid (CAS 10252-63-8), the methylene (-CH₂-) spacer adds a fourth rotatable bond—critical for mimicking the conformational flexibility of sumatriptan's side chain in drug-receptor binding. The lower logP (0.4 vs. 0.8) improves aqueous compatibility for cell-based assays. At 98% purity, this intermediate is optimized for amide coupling, fragment-based drug discovery, and triptan SAR programs. Request a quote today for gram-scale quantities.

Molecular Formula C9H11NO4S
Molecular Weight 229.25
CAS No. 1099184-20-9
Cat. No. B2982790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylsulfamoyl)methyl]benzoic acid
CAS1099184-20-9
Molecular FormulaC9H11NO4S
Molecular Weight229.25
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H11NO4S/c1-10-15(13,14)6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
InChIKeyPPVRXIKRIMCOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Methylsulfamoyl)methyl]benzoic Acid (CAS 1099184-20-9): Structural Identity and Baseline Characteristics for Procurement Decisions


4-[(Methylsulfamoyl)methyl]benzoic acid is a benzoic acid derivative functionalized with a methylsulfamoyl group attached via a methylene (-CH₂-) linker at the para position. Its molecular formula is C₉H₁₁NO₄S with a molecular weight of 229.26 g/mol [1]. The compound features a carboxylic acid group for derivatization and a sulfamoyl moiety that is structurally related to the pharmacophore found in the anti-migraine drug sumatriptan [2]. The methylene spacer distinguishes it from direct-attached sulfamoyl benzoic acids, introducing an additional rotatable bond that alters conformational flexibility and physicochemical properties [3].

Why Generic Sulfamoyl Benzoic Acids Cannot Substitute for 4-[(Methylsulfamoyl)methyl]benzoic Acid in Rigorous Research Settings


In medicinal chemistry and materials research, substituting 4-[(methylsulfamoyl)methyl]benzoic acid with a generic sulfamoyl benzoic acid (e.g., 4-(methylsulfamoyl)benzoic acid or 3-(methylsulfamoyl)benzoic acid) can compromise experimental outcomes due to differences in conformational flexibility, lipophilicity, and synthetic utility. The methylene spacer in the target compound increases the rotatable bond count from 3 to 4, providing greater conformational adaptability for target binding [1][2]. Additionally, the XLogP3 lipophilicity value of 0.4 for the target compound differs from the 0.8 value of its 4-substituted analog without the spacer [3], potentially altering membrane permeability and solubility profiles. The unique substitution pattern also positions the sulfamoyl group away from the aromatic ring, creating a distinct spatial arrangement that may enable different intermolecular interactions in crystal engineering or receptor binding [1].

Quantitative Differentiation of 4-[(Methylsulfamoyl)methyl]benzoic Acid Against Closest Analogs: A Procurement-Focused Evidence Summary


Enhanced Conformational Flexibility via Methylene Spacer: Rotatable Bond Count Comparison

4-[(Methylsulfamoyl)methyl]benzoic acid possesses a methylene (-CH₂-) linker between the benzene ring and the sulfamoyl group, increasing the rotatable bond count to 4 compared to 3 for direct-attached analogs such as 4-(methylsulfamoyl)benzoic acid (CAS 10252-63-8) and 3-(methylsulfamoyl)benzoic acid (CAS 35623-11-1). This additional degree of rotational freedom allows the sulfamoyl group to sample a broader conformational space, which may enhance binding entropy and adaptability to sterically demanding active sites [1][2][3].

medicinal chemistry conformational analysis drug design

Reduced Lipophilicity vs. Direct-Attached 4-Substituted Analog: XLogP3 Comparison

The methylene spacer in 4-[(methylsulfamoyl)methyl]benzoic acid reduces lipophilicity compared to the direct-attached 4-(methylsulfamoyl)benzoic acid. The target compound exhibits an XLogP3 value of 0.4, while the comparator without the spacer has an XLogP3 of 0.8. The meta-substituted analog 3-(methylsulfamoyl)benzoic acid also has an XLogP3 of 0.4, but its substitution pattern differs [1][2][3].

ADME lipophilicity pharmacokinetics

Higher Purity Specification and Verified Analytical Documentation: Vendor Comparison

Commercial availability data indicates that 4-[(methylsulfamoyl)methyl]benzoic acid is offered at 98% purity from Sigma-Aldrich (Combiblocks Inc. sourcing) and Leyan, whereas the direct analog 4-(methylsulfamoyl)benzoic acid is typically available at 95% purity from multiple vendors including AKSci and BOC Sciences. The higher purity specification of the target compound reduces the need for additional purification steps prior to use .

quality control purity procurement

Predicted Physicochemical Properties: Boiling Point, Density, and pKa

Predicted physicochemical parameters for 4-[(methylsulfamoyl)methyl]benzoic acid include a boiling point of 439.5±55.0 °C, density of 1.392±0.06 g/cm³, and pKa of 4.13±0.10. While experimental data for direct analogs are sparse, the methylene spacer is expected to slightly increase molecular weight and volume compared to 4-(methylsulfamoyl)benzoic acid (MW 215.23 vs 229.26), which may influence formulation and purification strategies [1].

physicochemical properties formulation synthetic planning

Structural Relevance to Sumatriptan Pharmacophore: A Unique Methylsulfamoylmethyl Motif

The methylsulfamoylmethyl group is a key substructure in sumatriptan, a clinically used 5-HT₁B/₁D receptor agonist for migraine treatment [1]. 4-[(Methylsulfamoyl)methyl]benzoic acid serves as a para-benzoic acid building block bearing this exact motif, enabling the construction of sumatriptan analogs and other sulfamoyl-containing bioactive molecules. In contrast, direct-attached sulfamoyl benzoic acids lack the methylene spacer and cannot recapitulate the same spatial and electronic environment of the sumatriptan side chain [2].

medicinal chemistry structure-activity relationship triptan analogs

Availability of Multiple Reputable Vendors with Full Quality Documentation

4-[(Methylsulfamoyl)methyl]benzoic acid is stocked by Sigma-Aldrich (Combiblocks), Leyan, and AKSci, with Certificates of Analysis (CoA) and Safety Data Sheets (SDS) readily available upon request . In contrast, some positional isomers like 3-(methylsulfamoyl)benzoic acid have more limited vendor options. The presence of multiple independent suppliers for the target compound enhances supply chain resilience and price competition, while standardized documentation facilitates regulatory compliance and batch-to-batch consistency tracking .

supply chain vendor comparison quality assurance

Optimal Research and Industrial Application Scenarios for 4-[(Methylsulfamoyl)methyl]benzoic Acid Based on Evidence-Based Differentiation


Synthesis of Sumatriptan Analogs and 5-HT₁B/₁D Receptor Ligands

The methylsulfamoylmethyl motif present in 4-[(methylsulfamoyl)methyl]benzoic acid exactly matches the side chain of sumatriptan, a clinically validated 5-HT₁B/₁D agonist [1]. Researchers developing novel triptan derivatives or exploring structure-activity relationships around this pharmacophore should prioritize this building block over direct-attached sulfamoyl benzoic acids, as the methylene spacer is essential for maintaining proper geometry and receptor interactions [2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Conformational Sampling

With a rotatable bond count of 4 compared to 3 for direct-attached analogs, this compound offers greater conformational flexibility. This property is advantageous in fragment-based drug discovery or when targeting proteins with flexible or sterically demanding binding pockets, where increased rotational freedom can improve binding entropy and ligand adaptability [3][4].

Assay Development Requiring Compounds with Verified High Purity and Lower Lipophilicity

The 98% purity specification from Sigma-Aldrich and Leyan, combined with a lower XLogP3 of 0.4 versus 0.8 for the 4-substituted analog without spacer, makes this compound well-suited for sensitive biochemical and cell-based assays. Reduced lipophilicity can minimize non-specific binding and improve aqueous solubility, enhancing assay reliability [5].

Organic Synthesis and Materials Science as a Para-Functionalized Benzoic Acid Scaffold

The para-carboxylic acid group provides a convenient handle for amide coupling, esterification, or coordination chemistry, while the methylsulfamoylmethyl group introduces a polar, hydrogen-bond-capable moiety. Predicted physicochemical properties (boiling point ~440 °C, pKa ~4.1) inform purification and reaction condition choices during scale-up .

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